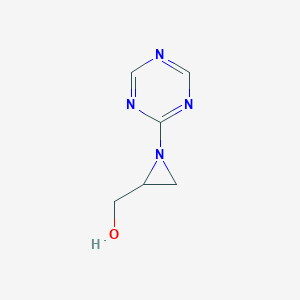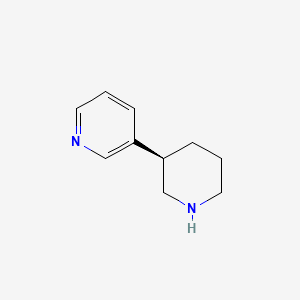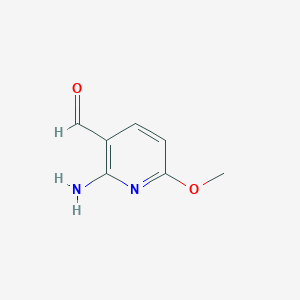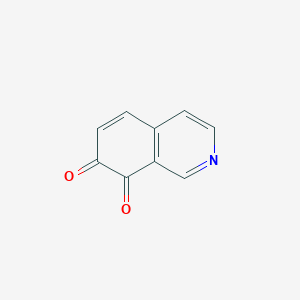
3-(Methylsulfonyl)oxetane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)oxetane-3-carbonitrile is a chemical compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol This compound features an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)oxetane-3-carbonitrile typically involves the formation of the oxetane ring followed by the introduction of the methylsulfonyl and carbonitrile groups. One common method involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of an epoxide with a sulfonyl cyanide in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)oxetane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(Methylsulfonyl)oxetane-3-carbonitrile has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring’s strained structure makes it reactive towards nucleophiles, allowing it to participate in various biochemical pathways. The methylsulfonyl and carbonitrile groups can further modulate its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Oxetane: A simpler analog without the methylsulfonyl and carbonitrile groups.
3-(Methylsulfonyl)oxetane: Lacks the carbonitrile group.
3-Oxetanecarbonitrile: Lacks the methylsulfonyl group.
Uniqueness: 3-(Methylsulfonyl)oxetane-3-carbonitrile is unique due to the combination of the oxetane ring with both methylsulfonyl and carbonitrile groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H7NO3S |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-methylsulfonyloxetane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO3S/c1-10(7,8)5(2-6)3-9-4-5/h3-4H2,1H3 |
InChI Key |
ZDMDSYZECNJTNO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(COC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)

![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)


![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)
![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)

